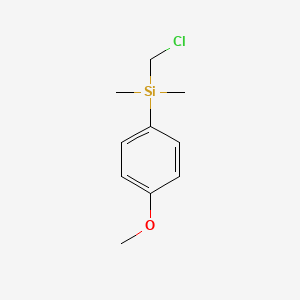

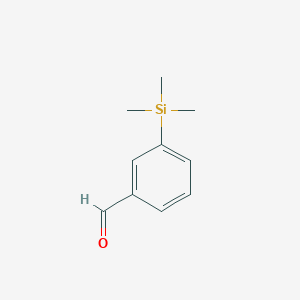

3-(三甲基甲硅烷基)苯甲醛

概述

描述

3-(Trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H14OSi . It has an average mass of 178.303 Da and a monoisotopic mass of 178.081390 Da .

Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)benzaldehyde involves the reaction of 3-bromobenzaldehyde with palladium (II) chloride, triphenylphosphine, copper(I) iodide, and trimethylsilyl ethene . The reaction mixture is stirred at reflux for six hours before cooling to room temperature .Molecular Structure Analysis

The molecular structure of 3-(Trimethylsilyl)benzaldehyde consists of a benzaldehyde group with a trimethylsilyl group attached to the 3rd carbon . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis

The trimethylsilyl group in 3-(Trimethylsilyl)benzaldehyde is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis

3-(Trimethylsilyl)benzaldehyde, like other aldehydes and ketones, contains a carbonyl group - a carbon-oxygen double bond . The oxygen atom is more electronegative than carbon, which makes the carbon-oxygen double bond highly polar .科学研究应用

不对称氰醇合成

3-(三甲基甲硅烷基)苯甲醛已用于探索三甲基甲硅烷基氰化物不对称加成到苯甲醛的研究,采用了各种铝基催化剂。该工艺在有机化学中很重要,特别是对于氰醇的合成,这对于制备各种有机化合物很重要 (North, Villuendas, & Williamson, 2010)。

与氧和氮碱的相互作用

研究重点是三甲基甲硅烷基阳离子与不同氧和氮碱(包括苯甲醛)的结合相互作用。该研究提供了对气相碱性和各种取代基对这些碱的影响的见解,这对于理解有机化学反应至关重要 (Mustanir, Shimada, Ohta, & Mishima, 2000)。

脱碳硅基化机理

已研究了 2-(三甲基甲硅烷基)吡啶与苯甲醛的脱碳硅基化,提出了“负离子机理”。这项研究对于开发有机化学中的新合成路线很重要,尤其是涉及吡啶衍生物 (Effenberger, Krebs, & Willrett, 1992)。

性质和反应

已经探索了对(三甲基甲硅烷基)苯甲醛的性质,重点关注其在各种定性反应中的反应性和其在合成含硅染料中的潜力 (Dolgov, Glushkova, & Kharitonov, 1960)。

手性催化

已经对使用手性 Ti(IV) salen 络合物催化苯甲醛的不对称三甲基甲硅烷基氰化进行了研究。这项研究有助于不对称合成领域,这在生产对映体纯的药物中至关重要 (Joo-Ho Kim & Geonjoong Kim, 2004)。

对映选择性增强

对芬樟醇的三甲基甲硅烷基取代的研究表明,与苯甲醛的反应中反应活性和对映选择性增加,强调了有机合成中结构修饰对增强对映选择性的重要性 (Goldfuss, Steigelmann, & Rominger, 2000)。

环化机理

已经研究了二异丁基铝氢化物促进的邻-(三甲基甲硅烷基乙炔基)苯乙烯环化为茚满,揭示了涉及氢铝化和碳铝化的机理,这对于合成有机化学至关重要 (Kinoshita, Hirai, & Miura, 2014)。

作用机制

Target of Action

3-(Trimethylsilyl)benzaldehyde is a chemical compound that primarily targets the Strecker reaction . This reaction is one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles, which are precursors of α-amino acids and pharmacologically useful compounds .

Mode of Action

The compound interacts with its targets through a process known as the Strecker synthesis . In this reaction, 3-(Trimethylsilyl)benzaldehyde, along with diverse amines and trimethylsilyl cyanide (TMSCN), undergoes a one-pot, three-component synthesis to produce α-aminonitriles . This method is applicable to a wide range of amines and aldehydes and produces products in excellent yield .

Biochemical Pathways

The Strecker synthesis is a key biochemical pathway affected by 3-(Trimethylsilyl)benzaldehyde . This pathway leads to the production of α-aminonitriles, which can be further converted into a variety of amino acids and other bioactive compounds . The Strecker reaction represents one of the simplest and most economical methods for the preparation of α-amino acids for both laboratory and industrial scales .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . The compound has a lipophilicity Log Po/w (iLOGP) of 2.79 .

Result of Action

The primary result of the action of 3-(Trimethylsilyl)benzaldehyde is the efficient synthesis of α-aminonitriles . These compounds are important precursors for the production of various amino acids and other bioactive compounds, contributing to the synthesis of complex biologically active molecules .

Action Environment

The efficacy and stability of 3-(Trimethylsilyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . These conditions help to maintain the stability of the compound and ensure its effective participation in the Strecker reaction .

安全和危害

属性

IUPAC Name |

3-trimethylsilylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFLHCKSMCSEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)benzaldehyde | |

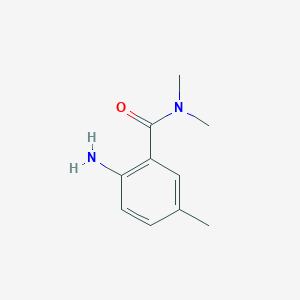

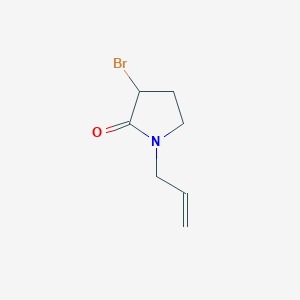

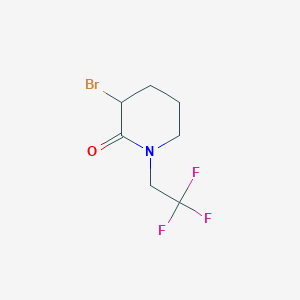

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate](/img/structure/B3246526.png)

![[(2-Aminobenzothiazol-6-yl)sulfonyl]dipropylamine](/img/structure/B3246611.png)

![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B3246616.png)